N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide
Description
N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a phenyl group, and a sulfonyl group, which may contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-11(2)10-22(20,21)9-8-13(18)17-14(15(16)19)12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3,(H2,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPOHXIMMUPABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)CCC(=O)NC(C1=CC=CC=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Amino Group: This step may involve the reaction of a suitable precursor with ammonia or an amine under controlled conditions.
Introduction of the Phenyl Group: This can be achieved through various methods such as Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)acetamide
- N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)butanamide
Uniqueness
N-(2-amino-2-oxo-1-phenylethyl)-3-(2-methylpropylsulfonyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups. These properties could include enhanced reactivity, selectivity in biological systems, or improved stability under certain conditions.
For precise and detailed information, consulting scientific literature and databases is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
